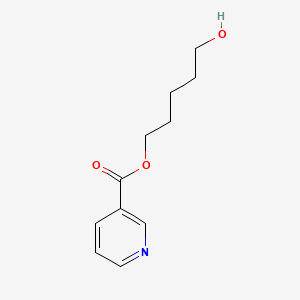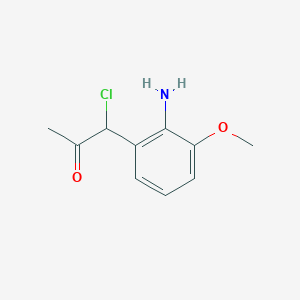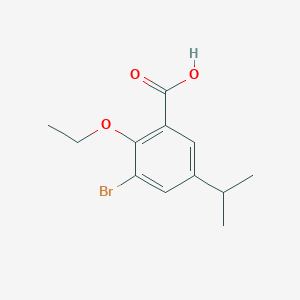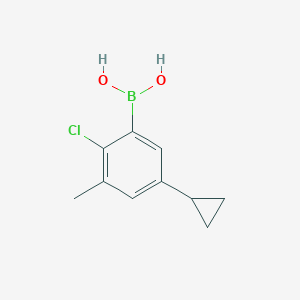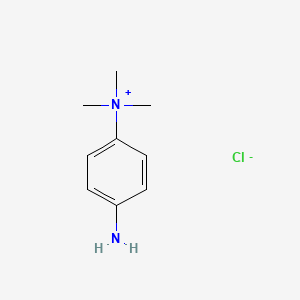
Methyl 4-amino-2,3-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-2,3-dimethoxybenzoate is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzoic acid and features both amino and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2,3-dimethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of p-aminobenzoic acid to form 4-amino-3,5-dibromobenzoic acid. This intermediate is then converted to 4-amino-3,5-dimethoxybenzoic acid by replacing the bromine atoms with methoxy groups. Finally, the carboxylic acid group is methylated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-2,3-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-amino-2,3-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-amino-2,3-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,4-dimethoxybenzoate: Similar structure but with different positions of methoxy groups.
Methyl 2-amino-4-methoxybenzoate: Contains an amino group and a methoxy group but in different positions.
Methyl 2,3-dimethoxybenzoate: Lacks the amino group.
Uniqueness
Methyl 4-amino-2,3-dimethoxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
61203-57-4 |
|---|---|
Fórmula molecular |
C10H13NO4 |
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
methyl 4-amino-2,3-dimethoxybenzoate |
InChI |
InChI=1S/C10H13NO4/c1-13-8-6(10(12)15-3)4-5-7(11)9(8)14-2/h4-5H,11H2,1-3H3 |
Clave InChI |
APUYEGBIACZCOJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1OC)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


